![molecular formula C14H11ClOS B14730489 Ethanone, 2-chloro-1-[4-(phenylthio)phenyl]- CAS No. 13067-87-3](/img/structure/B14730489.png)
Ethanone, 2-chloro-1-[4-(phenylthio)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-chloro-1-[4-(phenylthio)phenyl]-, also known as 2-chloro-1-[4-(phenylthio)phenyl]ethanone, is an organic compound with the molecular formula C14H11ClOS. This compound is characterized by the presence of a chloro group and a phenylthio group attached to an ethanone backbone. It is a derivative of acetophenone and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[4-(phenylthio)phenyl]ethanone typically involves the reaction of 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide . The reaction is carried out in a solvent such as acetone under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-1-[4-(phenylthio)phenyl]ethanone can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-1-[4-(phenylthio)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate and a polar aprotic solvent like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-chloro-1-[4-(phenylthio)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-[4-(phenylthio)phenyl]ethanone involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenylthio group can undergo oxidation to form reactive intermediates. These intermediates can interact with biological macromolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-[4-(phenylthio)phenyl]-: Similar structure but lacks the chloro group.
2-chloro-1-(4-methanesulfonylphenyl)ethan-1-one: Contains a methanesulfonyl group instead of a phenylthio group.
2-amino-1-(4-chlorophenyl)ethanone: Contains an amino group instead of a phenylthio group.
Uniqueness
2-chloro-1-[4-(phenylthio)phenyl]ethanone is unique due to the presence of both a chloro group and a phenylthio group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
13067-87-3 |
|---|---|
Fórmula molecular |
C14H11ClOS |
Peso molecular |
262.8 g/mol |
Nombre IUPAC |
2-chloro-1-(4-phenylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C14H11ClOS/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2 |
Clave InChI |
MJSOAOFVJMDJJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



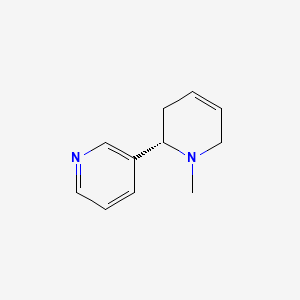
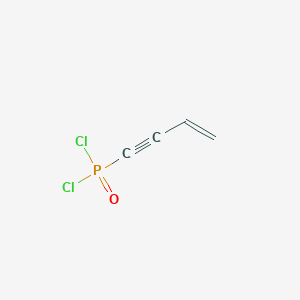
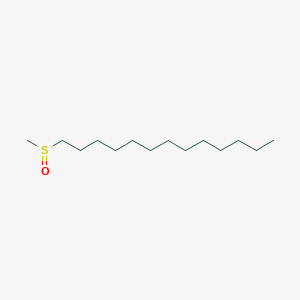
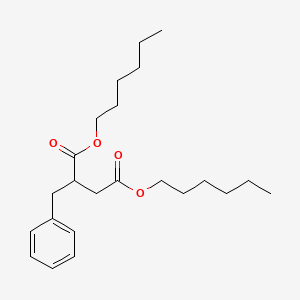


![N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide](/img/structure/B14730448.png)
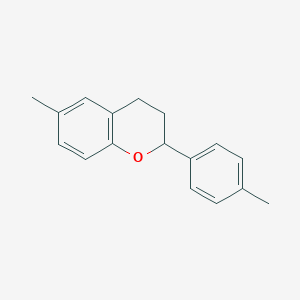

![4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline](/img/structure/B14730481.png)
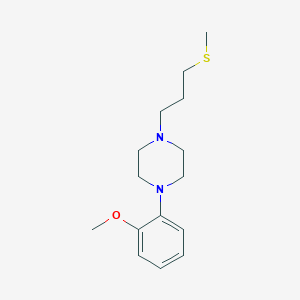

![Bis[3-(oxolan-2-yl)propyl] hexanedioate](/img/structure/B14730502.png)
